

Spectroscopic Profile of 4-(4-Oxocyclohexyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **4-(4-Oxocyclohexyl)benzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic intermediate, **4-(4-Oxocyclohexyl)benzonitrile** (also known as 4-(p-Cyanophenyl)cyclohexanone), CAS Number 73204-07-6.^{[1][2]} Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral databases of related compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of **4-(4-Oxocyclohexyl)benzonitrile** in research and development settings.

Chemical Structure and Properties

4-(4-Oxocyclohexyl)benzonitrile is a bifunctional molecule featuring a benzonitrile group attached to a cyclohexanone ring. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other advanced materials.^[1]

Table 1: General Properties of **4-(4-Oxocyclohexyl)benzonitrile**

Property	Value
CAS Number	73204-07-6
Molecular Formula	C ₁₃ H ₁₃ NO
Molecular Weight	199.25 g/mol
Appearance	White to off-white crystalline solid [1]
Purity	≥97% (HPLC) [1]
Melting Point	80-85°C [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(4-Oxocyclohexyl)benzonitrile**. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.70	d	2H	Ar-H (ortho to -CN)
~ 7.45	d	2H	Ar-H (meta to -CN)
~ 3.10	tt	1H	CH (cyclohexyl)
~ 2.55	m	4H	CH ₂ (cyclohexyl, adjacent to C=O)
~ 2.15	m	4H	CH ₂ (cyclohexyl)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)	Assignment
~ 210	C=O (cyclohexanone)
~ 148	Ar-C (ipso, attached to cyclohexyl)
~ 132.5	Ar-CH (ortho to -CN)
~ 128.5	Ar-CH (meta to -CN)
~ 118.5	CN
~ 112	Ar-C (ipso, attached to -CN)
~ 45	CH (cyclohexyl)
~ 41	CH ₂ (cyclohexyl, adjacent to C=O)
~ 34	CH ₂ (cyclohexyl)

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Ar-H stretch
~ 2940, 2860	Medium	C-H stretch (cyclohexyl)
~ 2230	Strong	C≡N stretch
~ 1715	Strong	C=O stretch (ketone)
~ 1605, 1500	Medium	C=C stretch (aromatic)
~ 830	Strong	p-disubstituted benzene C-H bend

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrum Fragmentation

m/z	Interpretation
199	$[M]^+$ (Molecular Ion)
171	$[M - CO]^+$
143	$[M - C_4H_8]^+$ (from cyclohexanone ring fragmentation)
129	$[C_9H_7N]^+$
116	$[C_8H_4N]^+$
102	$[C_7H_4N]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **4-(4-Oxocyclohexyl)benzonitrile** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A 400 MHz NMR spectrometer is used to acquire both 1H and ^{13}C NMR spectra.
- 1H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans is typically required compared to 1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid **4-(4-Oxocyclohexyl)benzonitrile** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

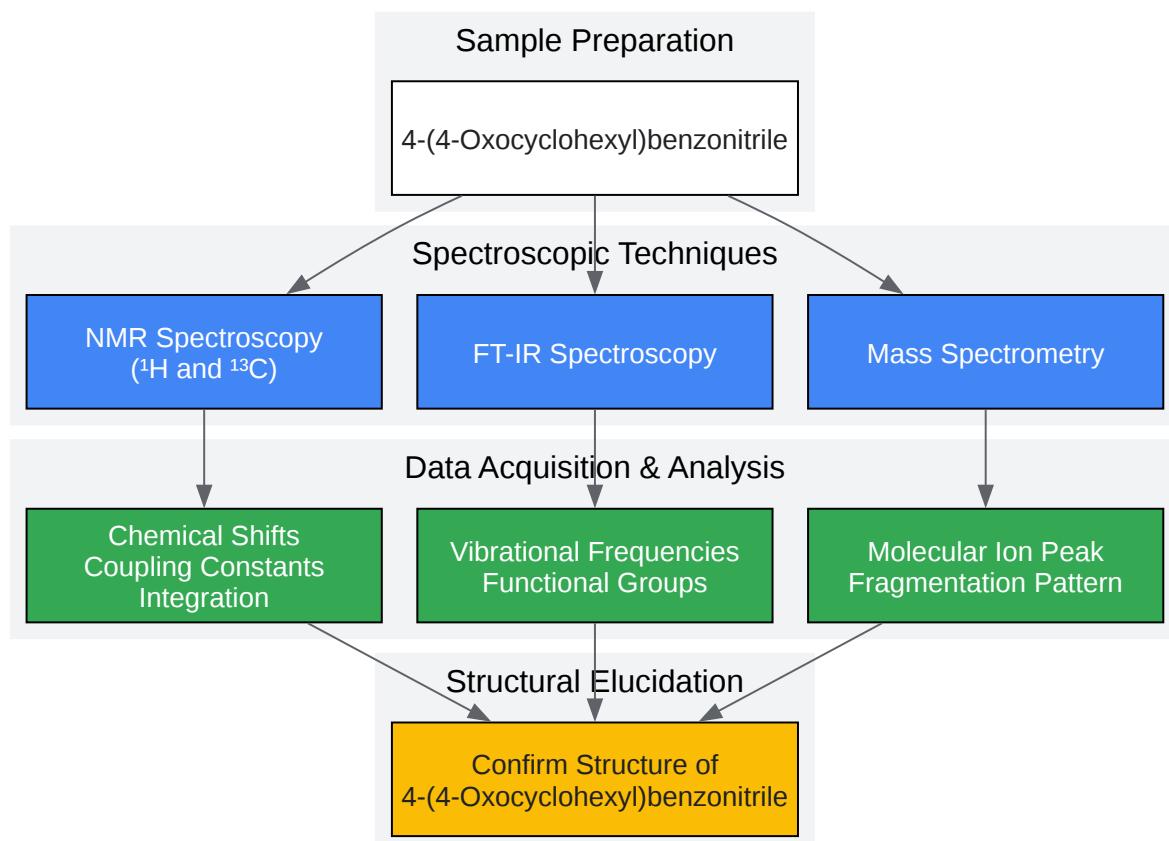
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-(4-Oxocyclohexyl)benzonitrile**.

Workflow for Spectroscopic Analysis of 4-(4-Oxocyclohexyl)benzonitrile

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Spectroscopic analysis workflow.

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References

- 1. nbinno.com [nbinno.com]
- 2. CAS 73204-07-6: 4-(4-Oxocyclohexyl)benzonitrile [cymitquimica.com]
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